molecular formula C8H8Cl2FN3O B6280403 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride CAS No. 2247105-42-4

6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride

Cat. No.: B6280403
CAS No.: 2247105-42-4
M. Wt: 252.07 g/mol
InChI Key: RZGTUSREVKEMNA-UHFFFAOYSA-N
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Description

6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an amino group at the 6th position, a fluorine atom at the 7th position, and a dihydrochloride salt form. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound’s fluorine atom and amino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluorine atom enhances its stability and binding interactions, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

2247105-42-4

Molecular Formula

C8H8Cl2FN3O

Molecular Weight

252.07 g/mol

IUPAC Name

6-amino-7-fluoro-3H-quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C8H6FN3O.2ClH/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7;;/h1-3H,10H2,(H,11,12,13);2*1H

InChI Key

RZGTUSREVKEMNA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1N)F)N=CNC2=O.Cl.Cl

Purity

91

Origin of Product

United States

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